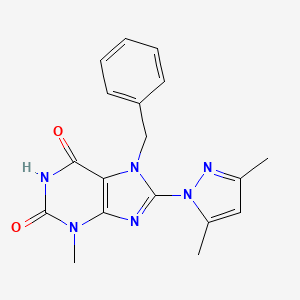

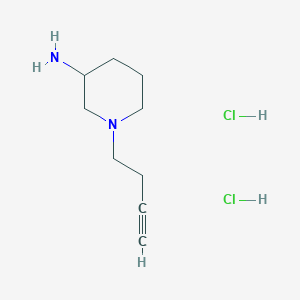

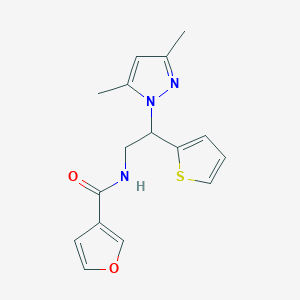

![molecular formula C12H14ClFN2O B2805503 4-Fluoro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride CAS No. 2171388-89-7](/img/structure/B2805503.png)

4-Fluoro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Fluoro-1H-spiro[indole-3,4’-piperidine]-2-one hydrochloride” is a hydrohalogenide of a compound that is part of a class of substances known as sigma receptor ligands . These substances are considered useful for the treatment of a range of psychic and neurological disorders .

Synthesis Analysis

The synthesis of spiro-fused indoles has been an active research field of organic chemistry for well over a century . A method has been developed to produce structurally diverse spirooxindole scaffolds through a three-component condensation . Another method involves a chelation-controlled cycloisomerization of tryptamine-ynamide .Molecular Structure Analysis

The molecular structure of “4-Fluoro-1H-spiro[indole-3,4’-piperidine]-2-one hydrochloride” is complex, with a spirocycle fused at the C2 or C3 of the oxindole moiety . This structure is known as the central skeleton of many alkaloids with potential pharmaceutical activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-Fluoro-1H-spiro[indole-3,4’-piperidine]-2-one hydrochloride” are complex and involve multiple steps . These reactions often involve the use of catalysts and specific reaction conditions .Aplicaciones Científicas De Investigación

Synthesis and Structural Significance

Spiropiperidines in Drug Discovery

Spiropiperidines, a category that includes compounds similar to 4-Fluoro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride, have seen increasing popularity in drug discovery programs. These compounds are explored for their unique three-dimensional chemical spaces. The review by Griggs et al. (2018) discusses methodologies for constructing spiropiperidines, indicating the compound's relevance in synthesizing potential drug candidates due to its structural complexity and versatility (Griggs, Tape, & Clarke, 2018).

Chemical Properties and Reactions

Nucleophilic Aromatic Substitution

The study of nucleophilic aromatic substitution reactions, such as those involving piperidine and nitro-group containing compounds, sheds light on the chemical behaviors of structurally similar compounds to this compound. Pietra and Vitali (1972) provide insights into how such reactions proceed, offering a foundation for understanding the reactivity of fluoro-containing heterocycles (Pietra & Vitali, 1972).

Photochromic and Fluorescent Applications

Photochromism and FRET Applications

The compound's structural features, notably the spiropyran and spirooxazine moieties, are relevant to studies on photochromism and fluorescence resonance energy transfer (FRET). Xia et al. (2017) review the structure and applications of spiropyrans and spirooxazines, which are related to the photochromic behavior of this compound, highlighting its potential in developing novel, multifunctional materials (Xia, Xie, & Zou, 2017).

Antioxidant Properties

Spirocyclic Derivatives as Antioxidants

The research on spirocyclic compounds, including spiropiperidines, indicates their significant antioxidant activities. Acosta-Quiroga et al. (2021) provide an overview of the antioxidant activities found in spiro compounds, suggesting potential therapeutic applications for this compound in treating diseases associated with oxidative stress (Acosta-Quiroga et al., 2021).

Fluoropolymers and Environmental Considerations

Fluoropolymers and Environmental Safety

The compound's fluorine content is relevant to studies on fluoropolymers, which are known for their exceptional chemical and thermal stability. Henry et al. (2018) review the properties of fluoropolymers, suggesting that the fluoro component in compounds like this compound could contribute to its stability and potential applications in materials science (Henry et al., 2018).

Propiedades

IUPAC Name |

4-fluorospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O.ClH/c13-8-2-1-3-9-10(8)12(11(16)15-9)4-6-14-7-5-12;/h1-3,14H,4-7H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNHQXAWLUCXBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(C=CC=C3F)NC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

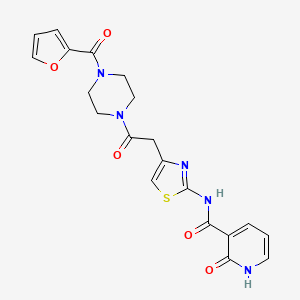

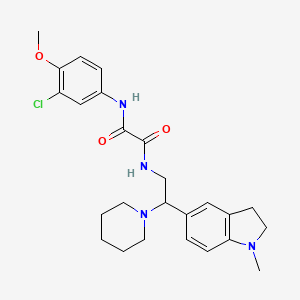

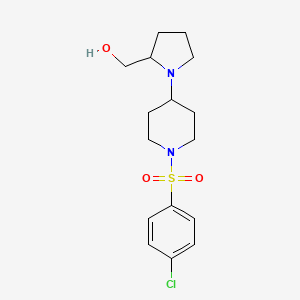

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,4-dimethylbenzamide](/img/structure/B2805420.png)

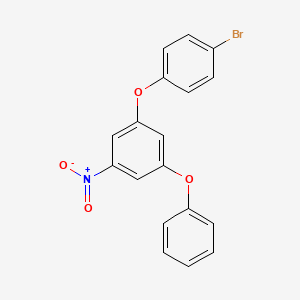

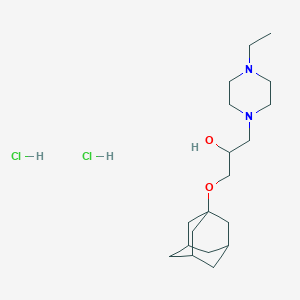

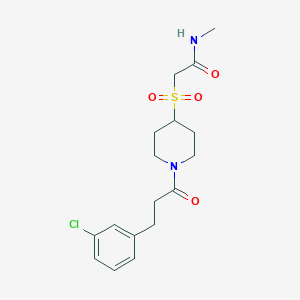

![N-(6-((4-(benzo[d]thiazol-2-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2805421.png)

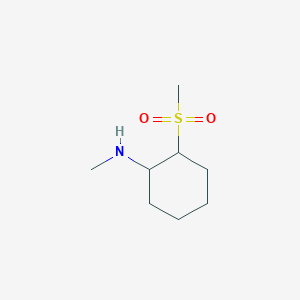

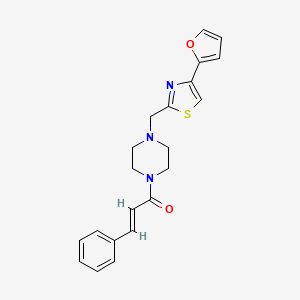

![1-Benzyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one](/img/structure/B2805433.png)